5-Biphenyl-4-ylisoxazole-3-carboxylic acid (CAS 109558-73-8) is a heterocyclic building block belonging to the 5-aryl-isoxazole-3-carboxylic acid class [1]. It features a central isoxazole ring substituted at the 5-position with a 4-biphenyl moiety and at the 3-position with a carboxylic acid functional group [1]. The compound has a molecular formula of C16H11NO3, a molecular weight of 265.26 g/mol, and a calculated logP of 3.71, indicating significant lipophilicity compared to simpler 5-aryl analogs . Commercial availability typically ranges from 95% to 98% purity .
Key IntermediateBiphenyl-isoxazole building block for LPA receptor antagonist synthesisBased on patented pharmacophore
Limitations of Generic Substitution for 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid
Substituting 5-Biphenyl-4-ylisoxazole-3-carboxylic acid with a generic 5-aryl analog (e.g., 5-phenylisoxazole-3-carboxylic acid) is not scientifically justifiable due to significant differences in lipophilicity and potential target engagement. The extended biphenyl moiety in the target compound imparts a substantially higher logP (≈3.71) compared to the simpler phenyl analog (logP ≈2.4) [1]. This difference directly impacts membrane permeability, metabolic stability, and hydrophobic binding interactions, which are critical parameters in assays for intracellular targets or in vivo efficacy [1]. Using an analog with lower lipophilicity risks poor cellular uptake or altered pharmacokinetic profiles, potentially leading to false negative results in screening campaigns targeting enzymes like Lysophosphatidic Acid (LPA) receptors, where hydrophobic interactions are key [2].
[2] AMIRA PHARMACEUTICALS, INC. (2012). WO2012138797A1 - 3- or 5 - bi phenyl - 4 - ylisoxazole - based compounds useful for the treatment of fibrosis, pain, cancer and respiratory, allergic, nervous system or cardiovascular disorders. View Source
Quantitative Differentiation Evidence for 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid
Lipophilicity Advantage Over Phenyl Analog
5-Biphenyl-4-ylisoxazole-3-carboxylic acid exhibits a calculated logP of 3.71, which is approximately 1.3 log units higher than the logP of 2.4 reported for 5-phenylisoxazole-3-carboxylic acid [1]. This difference is attributed to the additional phenyl ring in the biphenyl moiety [1].
In silico calculation; experimental validation advised
LipophilicityDrug DesignMembrane Permeability
Evidence Dimension
Octanol-water partition coefficient (logP)
Target Compound Data
3.71 (calculated)
Comparator Or Baseline
5-Phenylisoxazole-3-carboxylic acid (logP 2.4)
Quantified Difference
Δ logP ≈ 1.3
Conditions
In silico calculation
Why This Matters
Higher logP indicates enhanced membrane permeability, which is a critical selection criterion for intracellular target engagement and oral bioavailability in drug discovery programs.
Pharmacophore Intermediate for LPA Receptor Antagonists
Patent WO2012138797A1 describes a series of 3- or 5-biphenyl-4-ylisoxazole-based compounds as antagonists of lysophosphatidic acid (LPA) receptors [1]. 5-Biphenyl-4-ylisoxazole-3-carboxylic acid serves as the core carboxylic acid intermediate for generating these antagonists [1]. The biphenyl moiety is explicitly required for high-affinity binding to the LPA receptor hydrophobic pocket, a feature absent in simpler 5-aryl-isoxazole-3-carboxylic acids [1].
LPA PharmacophoreClass-level inference
Core intermediate for patent-disclosed LPA receptor antagonists; biphenyl group required for binding pocket engagement
Required for accessing patented pharmacophore in LPA research
In vitro LPA receptor binding data per patent; independent replication may be needed
Pharmacophore requirement for LPA receptor antagonism
Target Compound Data
Core intermediate for LPA receptor antagonists
Comparator Or Baseline
5-Aryl-isoxazole-3-carboxylic acids lacking the extended biphenyl group
Quantified Difference
Not applicable (qualitative pharmacophore requirement)
Conditions
In vitro LPA receptor binding assays (disclosed in patent)
Why This Matters
For research programs focused on LPA receptor antagonism (relevant for fibrosis, pain, and cancer), this specific intermediate is essential for synthesizing the patented pharmacophore. Substituting with a generic analog will not yield compounds with the claimed activity.
[1] AMIRA PHARMACEUTICALS, INC. (2012). WO2012138797A1 - 3- or 5 - bi phenyl - 4 - ylisoxazole - based compounds useful for the treatment of fibrosis, pain, cancer and respiratory, allergic, nervous system or cardiovascular disorders. View Source
Application Scenarios for 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid
LPA Antagonist Synthesis for Fibrosis and Cancer
Based on evidence from patent WO2012138797A1, this compound is the key carboxylic acid building block for synthesizing a series of potent LPA receptor antagonists [1]. Researchers developing novel therapies for fibrosis, cancer, or pain can utilize this intermediate to access the patented pharmacophore [1].
High-Lipophilicity Lead Optimization
The high logP of 5-Biphenyl-4-ylisoxazole-3-carboxylic acid (≈3.71) makes it a suitable starting material for designing analogs intended for intracellular targets or those requiring improved membrane permeability [2]. It offers a significant lipophilicity advantage over simpler 5-aryl-isoxazole-3-carboxylic acid building blocks [2].
Chemical Biology Probes for Biphenyl-Dependent Protein Interactions
The biphenyl moiety is a privileged structure in medicinal chemistry, often engaging in π-π stacking interactions within hydrophobic protein pockets. This compound can be used as a core scaffold to synthesize chemical probes for target identification or mechanism-of-action studies where the extended aromatic system is required for binding.
Application
Selection Property
Validation Focus
LPA receptor antagonist research
Biphenyl pharmacophore requirement
In vitro LPA receptor binding and functional assays
High-lipophilicity lead optimization studies
Enhanced membrane permeability context
Intracellular target engagement and permeability assays
Chemical biology probe synthesis
Extended aromatic system for π-stacking interactions
Target identification and mechanism-of-action studies
[1] AMIRA PHARMACEUTICALS, INC. (2012). WO2012138797A1 - 3- or 5 - bi phenyl - 4 - ylisoxazole - based compounds useful for the treatment of fibrosis, pain, cancer and respiratory, allergic, nervous system or cardiovascular disorders. View Source
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.